N1-((3-(4-chlorobenzoyl)oxazolidin-2-yl)methyl)-N2-(4-chlorobenzyl)oxalamide
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Description
N1-((3-(4-chlorobenzoyl)oxazolidin-2-yl)methyl)-N2-(4-chlorobenzyl)oxalamide is a useful research compound. Its molecular formula is C20H19Cl2N3O4 and its molecular weight is 436.29. The purity is usually 95%.
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Scientific Research Applications
Oxazolidinone Derivatives and Chemical Interactions
Oxazolidin-2-ones are recognized for their utility as protective groups for 1,2-amino alcohols and as chiral auxiliaries. Their crystal structures demonstrate a variety of weak interactions including C-H···O, C-H···π, and π-π stacking interactions, which contribute to their chemical stability and reactivity. The unexpected racemization observed in some derivatives highlights the delicate balance of stereogenic centers in these compounds, making them a subject of interest in stereoselective synthesis studies (Nogueira et al., 2015).
Antibacterial Applications
Oxazolidinones form a relatively new class of antimicrobial agents characterized by a unique mechanism of bacterial protein synthesis inhibition. The exploration of novel oxazolidinone analogs, such as those related to N1-((3-(4-chlorobenzoyl)oxazolidin-2-yl)methyl)-N2-(4-chlorobenzyl)oxalamide, has shown promising in vitro antibacterial activities against a variety of clinically significant pathogens, including methicillin-resistant Staphylococcus aureus and Enterococcus faecium, without cross-resistance to vancomycin-resistant enterococci or penicillin-resistant pneumococci (Zurenko et al., 1996).
Stereoselective Synthesis
The compound's structural analogs have been utilized in the stereoselective synthesis of various functionalized oxazolidinones from chiral aziridines, demonstrating the compound's relevance in the synthesis of enantiomerically pure derivatives. This application is critical for the development of chiral pharmaceuticals and intermediates, where the stereochemistry can significantly influence the biological activity and pharmacokinetics of the resulting compounds (Park et al., 2003).
Molecular Modifications for Enhanced Safety
Research has also focused on modifying the oxazolidinone scaffold to reduce undesired side effects, such as monoamine oxidase A (MAO-A) inhibition, which is a common issue with many oxazolidinones. The identification of novel derivatives that exhibit potent antibacterial activity with minimized or no activity against MAO-A suggests the potential for developing safer therapeutic agents (Reck et al., 2005).
Properties
IUPAC Name |
N-[[3-(4-chlorobenzoyl)-1,3-oxazolidin-2-yl]methyl]-N'-[(4-chlorophenyl)methyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19Cl2N3O4/c21-15-5-1-13(2-6-15)11-23-18(26)19(27)24-12-17-25(9-10-29-17)20(28)14-3-7-16(22)8-4-14/h1-8,17H,9-12H2,(H,23,26)(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYVCVYFDSXGCJQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(N1C(=O)C2=CC=C(C=C2)Cl)CNC(=O)C(=O)NCC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19Cl2N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.